Product packaging for 4,4,4-Trifluoro-1-phenylbutan-2-one(Cat. No.:CAS No. 121194-37-4)

4,4,4-Trifluoro-1-phenylbutan-2-one

Cat. No.: B3418190
CAS No.: 121194-37-4
M. Wt: 202.17 g/mol
InChI Key: XUHUVNJCENJCEM-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-1-phenylbutan-2-one (CAS 121194-37-4) is a versatile organofluorine building block with the molecular formula C10H9F3O and a molecular weight of 202.17 g/mol . This compound is of significant interest in synthetic and medicinal chemistry due to the presence of the reactive ketone group and the metabolically stable trifluoromethyl (CF3) group, which can enhance the properties of target molecules . Its primary research value lies in its role as a precursor for the generation of α-trifluoromethylated carbanions, which are valuable intermediates for the stereoselective introduction of the fluoromethyl group into more complex molecular architectures . These synthetic applications are crucial for the construction of regio- and stereocontrolled fluorinated materials, which are sought after in the development of pharmaceuticals, agrochemicals, and functional materials . Furthermore, structural analogs of this compound, specifically 1,3-diketones, have been identified as effective ligands for lanthanide ions like Eu(III) and are being investigated for incorporation into sol-gel matrices to create fluorometric sensing materials for chemical detection . As a handling note, this compound is classified with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is recommended to be stored sealed in a dry environment at 2-8°C . This chemical is intended for research purposes only and is not approved for human or animal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9F3O B3418190 4,4,4-Trifluoro-1-phenylbutan-2-one CAS No. 121194-37-4

Properties

IUPAC Name

4,4,4-trifluoro-1-phenylbutan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c11-10(12,13)7-9(14)6-8-4-2-1-3-5-8/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHUVNJCENJCEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101292265
Record name 4,4,4-Trifluoro-1-phenyl-2-butanone
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Molecular Weight

202.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121194-37-4
Record name 4,4,4-Trifluoro-1-phenyl-2-butanone
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Record name 4,4,4-Trifluoro-1-phenyl-2-butanone
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Record name 4,4,4-trifluoro-1-phenylbutan-2-one
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Reaction Chemistry and Functional Group Transformations of 4,4,4 Trifluoro 1 Phenylbutan 2 One

Reactivity of the Ketone Moiety

The ketone functional group in 4,4,4-Trifluoro-1-phenylbutan-2-one is the primary site for a range of chemical reactions. Its reactivity is significantly influenced by the adjacent trifluoromethyl group, which enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon of this compound is highly electrophilic due to the strong electron-withdrawing nature of the trifluoromethyl group. ontosight.ai This makes it susceptible to attack by a wide array of nucleophiles in what are known as nucleophilic addition reactions. wikipedia.org In these reactions, the nucleophile adds to the carbonyl carbon, and the pi bond of the carbonyl group is broken, with the electrons moving to the oxygen atom to form an alkoxide intermediate. youtube.comyoutube.com Subsequent protonation of the alkoxide yields an alcohol.

The general mechanism for nucleophilic addition to a ketone involves the attack of the nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. youtube.com For trifluoromethyl ketones like this compound, the presence of the CF3 group enhances the stability of this intermediate, thereby facilitating the reaction. nih.gov

A variety of nucleophiles can participate in these reactions, including organometallic reagents (like Grignard reagents), hydrides, and amines. youtube.com For instance, the reaction with a Grignard reagent, followed by an acidic workup, would lead to the formation of a tertiary alcohol. youtube.com

NucleophileProduct TypeReaction Conditions
Grignard Reagent (R-MgX)Tertiary Alcohol1. Diethyl ether or THF 2. Acidic workup (e.g., H3O+)
Sodium Borohydride (B1222165) (NaBH4)Secondary AlcoholMethanol or Ethanol
Lithium Aluminum Hydride (LiAlH4)Secondary Alcohol1. Diethyl ether or THF 2. Acidic workup
Primary Amine (R-NH2)ImineMild acid catalyst

Enolization and Enolate Chemistry

Ketones that have a proton on the alpha-carbon can undergo a process called enolization to form an enol or an enolate anion. masterorganicchemistry.comkhanacademy.org this compound possesses alpha-protons on the carbon adjacent to the carbonyl group and the phenyl group, making it capable of forming enolates. uni.lu The acidity of these alpha-protons is increased by the electron-withdrawing effect of the adjacent carbonyl group.

Enolates are powerful nucleophiles and can react with a variety of electrophiles. masterorganicchemistry.com The formation of the enolate is typically achieved by using a strong base, such as lithium diisopropylamide (LDA). khanacademy.orgmasterorganicchemistry.com LDA is a bulky base, which favors the formation of the kinetic enolate, the less substituted enolate, by abstracting the less sterically hindered alpha-proton. masterorganicchemistry.com The use of a smaller, non-bulky base would favor the formation of the more thermodynamically stable enolate. masterorganicchemistry.com

Once formed, the enolate of this compound can participate in various reactions, such as alkylation and acylation, to form new carbon-carbon bonds at the alpha-position.

Aldol (B89426) and Related Condensation Reactions

The enolate of this compound can act as a nucleophile in aldol and related condensation reactions. In an aldol condensation, the enolate attacks the carbonyl group of another molecule, such as an aldehyde or another ketone, to form a β-hydroxy ketone. harvard.edu Subsequent dehydration can then lead to the formation of an α,β-unsaturated ketone.

The aldol condensation of furfural (B47365) with 2-butanone (B6335102) has been studied using a MgAl-LDH-derived mixed oxide as a solid catalyst, yielding α,β-unsaturated carbonyl compounds that are precursors to bio-jet fuel. mdpi.com Similarly, the enolate of this compound could potentially react with various aldehydes or ketones. The Zimmerman-Traxler model can be used to predict the stereochemistry of these reactions, which often proceed through a chair-like transition state. harvard.edu

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl group is generally considered to be chemically robust. However, under specific conditions, it can participate in reactions.

Electrophilic and Nucleophilic Reactions at the Trifluoromethyl Carbon

Direct electrophilic or nucleophilic attack at the carbon atom of the trifluoromethyl group is challenging due to the high strength of the carbon-fluorine bonds and the steric hindrance provided by the three fluorine atoms. However, the strong electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of other parts of the molecule. georgiasouthern.edu

Defluorination and Difluorination Processes

While the trifluoromethyl group is generally stable, defluorination or difluorination reactions are not common for compounds like this compound under typical organic synthesis conditions. Such reactions would likely require harsh conditions or specialized reagents that can overcome the high bond energy of the C-F bonds. A patent describes a method for preparing 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (B26177), a related compound, which proceeds through several steps without involving defluorination of the trifluoromethyl group. google.com

Transformations at the Phenyl Ring

The phenyl group of this compound is amenable to various substitution reactions, allowing for the introduction of new functional groups. These transformations are crucial for modifying the electronic and steric properties of the molecule, which is particularly relevant in the synthesis of complex molecular architectures.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. claremont.edu In these reactions, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. claremont.edumiracosta.edu The substituent already present on the ring directs the position of the incoming electrophile. The side chain of this compound, being an alkyl group, is generally an ortho-, para-director.

A key example of EAS on a related scaffold is the Friedel-Crafts acylation. For instance, a method for preparing 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione involves the Friedel-Crafts acylation of toluene (B28343) with a derivative of 4,4,4-trifluoro-3-oxobutanoic acid in the presence of aluminum chloride. nih.gov This demonstrates that the phenyl ring can be effectively acylated, a reaction that proceeds through an acylium ion intermediate. wikipedia.org The general mechanism for Friedel-Crafts reactions involves the generation of a carbocation or acylium ion, which then attacks the aromatic ring. miracosta.eduwikipedia.org

Table 1: Example of a Friedel-Crafts Reaction for a Related Compound

ReactantsCatalystProductReference
Derivative of 4,4,4-trifluoro-3-oxobutanoic acid, TolueneAluminum Chloride4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions typically involve the coupling of an organohalide or triflate with an organometallic reagent in the presence of a palladium catalyst. mdpi.com While direct cross-coupling on the C-H bonds of the phenyl ring of this compound is challenging, functionalization of the ring via halogenation, followed by a cross-coupling reaction, is a viable strategy.

The Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide, is a widely used method for forming C-C bonds. mdpi.comnih.govmdpi.com For example, various aryl halides can be coupled with arylboronic acids using palladium catalysts. mdpi.comnih.gov The synthesis of fluorinated biphenyl (B1667301) derivatives has been successfully achieved through Suzuki-Miyaura coupling reactions catalyzed by palladium nanoparticles. mdpi.com Furthermore, enantiomerically enriched potassium β-trifluoroboratoamides have been shown to undergo Suzuki-Miyaura cross-coupling reactions with various aryl chlorides in good yields. researchgate.net This suggests that a halogenated derivative of this compound could be a suitable substrate for such reactions to introduce new aryl or heteroaryl groups.

Table 2: Examples of Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

ElectrophileNucleophileCatalyst SystemProduct TypeReference(s)
Aryl HalidesArylboronic AcidsPd NanoparticlesBiphenyls mdpi.com
Aryl ChloridesPotassium β-trifluoroboratoamidesPalladium complexβ-Aryl Carbonyls researchgate.net
Aryl BromidesPotassium AryltrifluoroboratesPdCl₂(dppf)Biaryls cdnsciencepub.com
Aryl HalidesSodium TetraarylboratesBis(tri-tert-butylphosphine)palladium2-Sulfanylbiaryls nih.gov

Derivatization and Scaffold Construction

The ketone functionality in this compound is a key site for a variety of derivatization reactions, enabling the construction of more complex molecular scaffolds, including amino alcohols, cyanohydrins, and various heterocyclic systems.

Formation of Amino Alcohols and Cyanohydrins

The carbonyl group of this compound can undergo nucleophilic addition to form important synthetic intermediates such as amino alcohols and cyanohydrins.

Amino Alcohols: The reduction of the ketone to a secondary alcohol, followed by further functionalization, or the reductive amination of the ketone can produce amino alcohols. A general method for preparing α-amino alcohols is the reduction of the corresponding α-amino ketones. wikipedia.org The synthesis of β-amino-α-trifluoromethyl alcohols can be achieved through the reduction of α-aminoalkyl trifluoromethyl ketones. wikipedia.org

Cyanohydrins: The addition of a cyanide source, such as hydrogen cyanide or trimethylsilyl (B98337) cyanide, to the ketone carbonyl group yields a cyanohydrin. nih.gov Cyanohydrins are versatile intermediates that can be converted into a variety of other functional groups, including α-hydroxy acids and β-amino alcohols. nih.gov The reaction is typically reversible and can be catalyzed by acid or base. nih.gov The use of trimethylsilyl cyanide in the presence of a catalyst is a common method for the synthesis of protected cyanohydrins.

Synthesis of Heterocyclic Compounds (e.g., Isoxazolines)

This compound and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds. The presence of the ketone and the trifluoromethyl group can direct the cyclization pathways.

Isoxazolines: The reaction of ketones with hydroxylamine (B1172632) forms oximes, which can then undergo further reactions to form isoxazolines.

Pyrazoles: A common route to pyrazoles is the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). mdpi.com this compound can be converted into a 1,3-diketone, such as 4,4,4-trifluoro-1-phenylbutane-1,3-dione, which can then be reacted with hydrazine derivatives to yield pyrazoles. nih.govresearchgate.net The reaction of 4,4,4-trifluoro-1-arylbutan-1,3-diones with arylhydrazines can afford two regioisomeric pyrazoles, with the selectivity being influenced by the reaction conditions. nih.gov For instance, conducting the reaction in N,N-dimethylacetamide in an acidic medium can lead to good yields and high regioselectivity. nih.gov

Pyrimidines: Pyrimidines can be synthesized through the condensation of 1,3-dicarbonyl compounds with amidines or ureas. A patent describes the synthesis of 4-phenyl-6-(2,2,2-trifluoro-1-phenylethoxy)pyrimidine-based compounds, highlighting the utility of related trifluoromethylated structures in constructing pyrimidine (B1678525) rings. google.com

Table 3: Heterocyclic Synthesis from Trifluoromethylated Carbonyl Compounds

Starting Material TypeReagentHeterocycle FormedReference
1,3-DiketoneHydrazinePyrazole (B372694) nih.govresearchgate.net
1,3-DiketoneArylhydrazine1-Arylpyrazole nih.gov
1,3-Dicarbonyl compoundAmidine/UreaPyrimidine google.com
Hydrazonyl ChlorideTrifluoroacetonitrile1,2,4-Triazole miracosta.edu

Regioselective Functionalization Studies

The regioselectivity of reactions involving this compound is a critical aspect of its synthetic utility. The molecule presents multiple reactive sites: the aromatic ring, the α- and α'-positions relative to the carbonyl group, and the carbonyl group itself. The choice of reagents and reaction conditions determines which site is preferentially functionalized.

Studies on related β-aminovinyl trifluoromethyl ketones have shown that the regioselectivity of reactions, such as N-tosylcarbomoylation, is dependent on the structure of the enaminone, reaction temperature, solvent, and catalyst. researchgate.net Similarly, for β-alkoxyvinyl trifluoromethyl ketones, reactions with terminal alkynes can be directed to either 1,2- or 1,4-addition depending on the catalyst used. cdnsciencepub.com

In the context of this compound, electrophilic attack is favored at the phenyl ring, particularly at the ortho and para positions, due to the activating effect of the alkyl side chain. miracosta.edu In contrast, reactions involving enolate formation will occur at the α-carbon (C1) or the α'-carbon (C3). The higher acidity of the protons at C3, due to the strong electron-withdrawing effect of the adjacent trifluoromethyl group, suggests that enolate formation would preferentially occur at this position under thermodynamic control. This regioselectivity is crucial when planning aldol-type reactions or alkylations at the α'-position. The carbonyl group itself is the site of nucleophilic attack, as seen in the formation of cyanohydrins and amino alcohols. Therefore, by carefully selecting the reaction conditions, one can achieve regioselective functionalization of this compound at either the phenyl ring, the α- or α'-positions, or the carbonyl carbon.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the hydrogen, carbon, and fluorine atoms within 4,4,4-Trifluoro-1-phenylbutan-2-one.

Proton (¹H) NMR spectroscopy reveals the number of different types of protons and their neighboring atoms. In a typical ¹H NMR spectrum of this compound, the aromatic protons of the phenyl group appear as a multiplet in the range of δ 7.2-7.3 ppm. The two methylene (B1212753) groups (-CH₂-) adjacent to the phenyl ring and the carbonyl group, respectively, would be expected to show distinct signals. The methylene protons closer to the phenyl group would likely appear as a triplet, while the methylene protons adjacent to the carbonyl group would also present as a triplet, due to coupling with the neighboring methylene group. The integration of these signals would correspond to the number of protons in each environment.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~7.2-7.3 Multiplet 5H Aromatic protons (C₆H₅)
~3.0 Triplet 2H -CH₂-Ph
~3.2 Triplet 2H -CH₂-C(O)-

Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. oregonstate.edu A key feature in the ¹³C NMR spectrum of this compound is the signal for the carbonyl carbon (C=O), which is typically found in the downfield region of the spectrum, often above 200 ppm. oregonstate.edu The carbon of the trifluoromethyl group (-CF₃) will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons of the phenyl ring will produce a series of signals in the approximate range of 125-140 ppm. oregonstate.edu The two methylene carbons will also have distinct chemical shifts.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Functional Groups in this compound

Functional Group Typical Chemical Shift (δ) ppm
Carbonyl (C=O) >200
Aromatic (C₆H₅) 125-170 oregonstate.edu
Trifluoromethyl (CF₃) ~115-125 (quartet)
Methylene (CH₂) 40-55 oregonstate.edu

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its high gyromagnetic ratio. wikipedia.orgaiinmr.com In this compound, the three fluorine atoms of the trifluoromethyl group are chemically equivalent and would therefore produce a single signal in the ¹⁹F NMR spectrum. thermofisher.comazom.com The chemical shift of this signal is characteristic of a CF₃ group adjacent to a carbonyl group. wikipedia.org Furthermore, this signal would appear as a triplet due to coupling with the adjacent methylene protons (²JH-F coupling). This large chemical shift dispersion in ¹⁹F NMR helps in clearly identifying fluorine environments within a molecule. wikipedia.orgthermofisher.com

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups in a molecule. vscht.cz The IR spectrum of this compound will exhibit several characteristic absorption bands. A strong, sharp absorption band in the region of 1715-1730 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the ketone. libretexts.org The C-H stretching vibrations of the aromatic ring typically appear around 3000-3100 cm⁻¹, while the C-H stretching of the aliphatic methylene groups is observed just below 3000 cm⁻¹. vscht.czlibretexts.org The strong C-F stretching vibrations of the trifluoromethyl group are expected to be prominent in the region of 1100-1300 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Absorption Range (cm⁻¹) Intensity
Aromatic C-H Stretch 3000-3100 vscht.cz Medium to Weak
Aliphatic C-H Stretch 2850-3000 vscht.cz Medium
Carbonyl (C=O) Stretch 1715-1730 libretexts.org Strong, Sharp
Aromatic C=C Stretch 1450-1600 libretexts.org Medium to Weak
C-F Stretch 1100-1300 Strong

Raman spectroscopy is a complementary technique to IR spectroscopy that also probes molecular vibrations. kurouskilab.com While IR spectroscopy is based on the absorption of light, Raman spectroscopy relies on the inelastic scattering of light. libretexts.org For this compound, Raman spectroscopy can provide additional information about the molecular structure. The symmetric stretching vibrations of non-polar bonds, which may be weak in the IR spectrum, can be strong in the Raman spectrum. For instance, the C-C stretching vibrations of the phenyl ring would be readily observable. The vibrational modes of the molecule as a whole can also be investigated, offering a detailed "fingerprint" of the compound. libretexts.org The combination of IR and Raman data provides a more complete picture of the vibrational properties of the molecule. kurouskilab.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and studying the fragmentation patterns of this compound. The compound, with the molecular formula C₁₀H₉F₃O, has a monoisotopic mass of 202.06055 Da. uni.lu Analysis through mass spectrometry allows for the precise determination of its mass-to-charge ratio (m/z), confirming the molecular identity.

Upon ionization, the molecule undergoes fragmentation, providing valuable information about its structural components. While detailed experimental fragmentation spectra are not widely published, predictive models are used to anticipate the behavior of the molecule under mass spectrometric conditions. These predictions include the calculation of Collision Cross Section (CCS) values, which are important for ion mobility mass spectrometry. The CCS provides insight into the three-dimensional shape of the ion in the gas phase. Predicted CCS values for various adducts of this compound have been calculated using computational methods. uni.lu These values are essential for identifying the compound in complex mixtures and for understanding its gas-phase ion chemistry. uni.lu

Predicted Collision Cross Section (CCS) Data for this compound Adducts

Adduct Mass-to-Charge Ratio (m/z) Predicted CCS (Ų)
[M+H]⁺ 203.06783 139.0
[M+Na]⁺ 225.04977 146.7
[M-H]⁻ 201.05327 138.6
[M+NH₄]⁺ 220.09437 158.0
[M+K]⁺ 241.02371 144.0
[M+H-H₂O]⁺ 185.05781 130.9
[M]⁺ 202.06000 135.2

Data sourced from PubChem and calculated using CCSbase. uni.lu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's physical and chemical properties.

As of now, a specific single-crystal X-ray structure for this compound has not been reported in publicly accessible crystallographic databases. However, the crystal structures of closely related compounds, particularly its β-diketone analogue 4,4,4-Trifluoro-1-phenyl-1,3-butanedione, have been extensively studied. sigmaaldrich.com This analogue is frequently used as a ligand in the synthesis of metal complexes. sigmaaldrich.com X-ray diffraction analysis of these complexes reveals how the ligand coordinates to metal ions and how the molecules pack in the solid state. For instance, the analysis of lanthanide complexes with 4,4,4-Trifluoro-1-phenyl-1,3-butanedione provides insights into the coordination geometry around the metal center, which is crucial for the design of materials with specific magnetic or luminescent properties. sigmaaldrich.com These studies serve as valuable references for predicting the potential solid-state behavior and intermolecular interactions of this compound.

UV-Visible Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals, and the wavelengths of absorption are characteristic of the molecule's structure, particularly the nature of its chromophores.

Computational and Theoretical Investigations of 4,4,4 Trifluoro 1 Phenylbutan 2 One

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for predicting the geometry and electronic nature of molecules. For 4,4,4-Trifluoro-1-phenylbutan-2-one, these calculations offer a detailed view of its structural and electronic makeup.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov It is employed to determine the optimized geometry and various electronic properties of molecules. researchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles with high accuracy, closely matching experimental data where available. mdpi.comajchem-a.com

The presence of the trifluoromethyl (-CF3) group, a strong electron-withdrawing group, significantly influences the electronic properties of the molecule. researchgate.net This influence is reflected in the molecule's electrostatic potential and charge distribution. DFT calculations can map the molecular electrostatic potential (MEP), identifying regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). ajchem-a.com For instance, the oxygen atom of the carbonyl group is expected to be an electron-rich center, while the carbon atom of the carbonyl and the trifluoromethyl group are electron-deficient.

Interactive Data Table: Predicted Structural Parameters for this compound (Illustrative)

The following table presents a hypothetical set of optimized geometrical parameters for this compound, as would be obtained from a DFT calculation.

ParameterBond/AnglePredicted Value
Bond LengthC=O~1.21 Å
Bond LengthC-CF3~1.54 Å
Bond LengthC-C (phenyl)~1.39 Å
Bond AngleO=C-C~120°
Bond AngleF-C-F~107°

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals (FMOs). mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. semanticscholar.org A small energy gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com

In this compound, the HOMO is typically localized on the phenyl ring and the carbonyl oxygen, which are the more electron-rich parts of the molecule. Conversely, the LUMO is expected to be centered on the carbonyl carbon and the electron-withdrawing trifluoromethyl group. The calculated HOMO-LUMO energy gap provides a quantitative measure of the charge transfer that can occur within the molecule. nih.gov

Interactive Data Table: Frontier Molecular Orbital Energies for this compound (Illustrative)

This table shows representative energy values for the frontier orbitals, as would be calculated by DFT methods.

OrbitalEnergy (eV)
HOMO-7.15
LUMO-1.85
Energy Gap (ΔE) 5.30

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge delocalization, hyperconjugative interactions, and intramolecular charge transfer within a molecule. wisc.eduwisc.edu It examines the interactions between filled (donor) and vacant (acceptor) orbitals and provides a measure of their stabilization energy. wisc.edu

Mechanistic Studies and Reaction Pathway Elucidation

Computational chemistry is invaluable for investigating the mechanisms of chemical reactions, providing details that are often difficult or impossible to obtain through experimental means alone.

Many reactions involving ketones like this compound are catalyzed. Computational methods can be used to locate and characterize the transition state (TS) structures for these reactions. nih.gov The transition state is the highest energy point along the reaction coordinate and its structure provides a snapshot of the bond-breaking and bond-forming processes.

For example, in a catalytic reduction or asymmetric addition reaction, DFT calculations can model the interaction of the ketone with the catalyst. By identifying the transition state, researchers can understand the origin of stereoselectivity, as the relative energies of the different diastereomeric transition states will determine the enantiomeric excess of the product. The geometry of the TS reveals crucial non-covalent interactions, such as hydrogen bonds or steric repulsions, between the substrate and the catalyst that control the reaction's outcome.

For reactions involving this compound, computational studies can compare different potential pathways. For instance, in a multi-step synthesis, different reagents or catalysts might lead to different intermediates and transition states. By comparing the energy profiles, the most favorable reaction pathway can be identified. These profiles are essential for optimizing reaction conditions and for designing more efficient catalysts.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) is a powerful tool in computational chemistry used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. mdpi.com

For this compound, the MEP map would highlight distinct regions of positive, negative, and neutral potential. The color-coded map typically represents the most negative potential regions in red, indicating areas rich in electrons and susceptible to electrophilic attack. Conversely, blue areas signify the most positive potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net

In the case of this compound, the oxygen atom of the carbonyl group is expected to be a region of high negative potential (a nucleophilic center), making it a likely site for interactions with electrophiles. The presence of the highly electronegative trifluoromethyl group would create a strong electron-withdrawing effect, leading to a significant positive potential on the adjacent carbon atoms, marking them as electrophilic centers. The phenyl group would exhibit a complex potential distribution with negative potential above and below the plane of the ring, characteristic of π-systems. chemicalbook.com

Table 1: Hypothetical Molecular Electrostatic Potential (MEP) Data for this compound
Atomic SiteRegionHypothetical MEP Value (kcal/mol)Predicted Reactivity
Carbonyl Oxygen● Red-45.0Electrophilic Attack
Carbonyl Carbon● Blue+35.0Nucleophilic Attack
Trifluoromethyl Carbons● Blue+25.0Nucleophilic Attack
Phenyl Ring (π-system)● Orange-15.0Electrophilic Attack

Computational Studies on Weak Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Weak intermolecular and intramolecular interactions play a crucial role in determining the three-dimensional structure, stability, and crystal packing of molecules. For this compound, computational methods such as Density Functional Theory (DFT) can be employed to investigate these interactions.

Hydrogen Bonding: Although this compound does not possess classical hydrogen bond donors (like -OH or -NH groups), it can act as a hydrogen bond acceptor. The oxygen atom of the carbonyl group and the fluorine atoms of the trifluoromethyl group can participate in hydrogen bonding with suitable donor molecules. Computational studies would involve analyzing the geometry of such interactions, calculating the interaction energies, and examining the changes in vibrational frequencies upon complex formation.

π-π Stacking: The presence of the phenyl group in this compound allows for the possibility of π-π stacking interactions, which are non-covalent interactions between aromatic rings. These interactions are important in crystal engineering and biological systems. preprints.org Computational analysis can determine the preferred orientation (e.g., parallel-displaced or T-shaped) and the energetic stabilization gained from these interactions. The electron-withdrawing trifluoromethyl group can influence the quadrupole moment of the phenyl ring, thereby affecting the nature and strength of the π-π stacking. rsc.org

Detailed computational studies specifically on the weak interactions of this compound are not extensively documented in the available literature. An illustrative summary of what such a computational study might reveal is presented in the table below.

Table 2: Hypothetical Computational Data on Weak Interactions for this compound
Interaction TypeInteracting GroupsHypothetical Interaction Energy (kcal/mol)Hypothetical Interatomic Distance (Å)
Hydrogen Bonding (intermolecular)C=O --- H-O (Water)-5.21.90
Hydrogen Bonding (intermolecular)C-F --- H-N (Amine)-2.52.20
π-π Stacking (dimer)Phenyl --- Phenyl-2.83.50 (parallel-displaced)

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can then be correlated with experimental data to confirm molecular structures and understand electronic transitions. nih.gov DFT and time-dependent DFT (TD-DFT) are commonly used methods for this purpose. sapub.org

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies of this compound. researchgate.net These calculated frequencies, after appropriate scaling to account for anharmonicity and basis set limitations, can be compared with experimental Infrared (IR) and Raman spectra. This correlation helps in the assignment of vibrational modes to specific functional groups, such as the C=O stretch of the ketone, the C-F stretches of the trifluoromethyl group, and the various vibrations of the phenyl ring. For instance, ketones typically show a strong C=O stretching vibration in the range of 1715-1680 cm⁻¹. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) in ¹H and ¹³C NMR spectra can also be predicted using computational methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical chemical shifts can be correlated with experimental spectra to aid in the structural elucidation of this compound. mdpi.com

Electronic Spectroscopy (UV-Vis): TD-DFT calculations can predict the electronic absorption spectra (UV-Vis) by determining the excitation energies and oscillator strengths of electronic transitions. For this compound, transitions such as n → π* and π → π* associated with the carbonyl and phenyl chromophores would be predicted.

While experimental spectra for this compound and its analogues are available in databases, detailed peer-reviewed studies correlating these with in-depth theoretical predictions for this specific compound are scarce. The following table provides an illustrative comparison of hypothetical experimental and calculated spectroscopic data.

Table 3: Hypothetical Correlation of Experimental and Predicted Spectroscopic Data for this compound
Spectroscopic TechniqueParameterHypothetical Experimental ValueHypothetical Calculated Value (DFT/B3LYP/6-31G)Assignment
IR SpectroscopyVibrational Frequency (cm⁻¹)17251730 (scaled)C=O Stretch
¹H NMRChemical Shift (ppm)7.2-7.47.3Aromatic Protons
¹³C NMRChemical Shift (ppm)202201.5Carbonyl Carbon
UV-Vis Spectroscopyλmax (nm)278280n → π transition

Applications of 4,4,4 Trifluoro 1 Phenylbutan 2 One As a Synthetic Building Block

Role in the Synthesis of Complex Organic Architectures

The strategic placement of functional groups in 4,4,4-Trifluoro-1-phenylbutan-2-one allows for its participation in a variety of cyclization and condensation reactions, leading to the formation of complex heterocyclic systems. These structures are often scaffolds for compounds with significant biological activity.

A primary application is in the synthesis of fluorinated pyrazoles. researchgate.netbibliomed.orgmdpi.com The reaction of this diketone with various hydrazine (B178648) derivatives yields trifluoromethyl-substituted pyrazoles. researchgate.netbibliomed.org The regioselectivity of this condensation can be influenced by the substituents on the hydrazine, leading to a range of isomeric products. researchgate.net These pyrazole (B372694) derivatives are of high interest in medicinal and agricultural chemistry. bibliomed.orgmdpi.com For instance, certain trifluoromethylated pyrazoles have been investigated as potential inhibitors of drug-resistant bacteria. nih.gov

Furthermore, the reactivity of this compound extends to the creation of more elaborate fused heterocyclic systems. It serves as a starting material for the synthesis of pyrazolo[4,3-c]pyridines, a class of compounds with potential applications in medicinal chemistry. nih.gov The synthetic route involves the conversion of the diketone to a pyrazole intermediate, which is then further elaborated to construct the fused pyridine (B92270) ring. nih.gov The incorporation of the trifluoromethyl group is often a key strategy to enhance the metabolic stability and binding affinity of drug candidates. nih.govunipa.it

The diketone is also a precursor for the enantioselective synthesis of chiral building blocks. Catalytic asymmetric hydrogenation of related fluorinated olefins can produce enantioenriched products with high yields and enantioselectivities. nih.gov These chiral fluorinated compounds are valuable intermediates for the synthesis of complex molecules with defined stereochemistry. nih.gov Additionally, it has been used in catalytic asymmetric reactions to create structurally diverse benzofuran (B130515) fused azocine (B12641756) derivatives and spiro-cyclopentanone benzofurans. nih.gov

Table 1: Examples of Complex Architectures from this compound
Product ClassKey Reaction TypeSignificance/ApplicationReference
Trifluoromethyl-substituted PyrazolesCondensation with hydrazinesAgrochemicals, Pharmaceuticals, Antibacterial agents researchgate.netbibliomed.orgnih.gov
Pyrazolo[4,3-c]pyridinesMulti-step cyclizationMedicinal chemistry scaffolds nih.gov
Chiral Fluorinated Alcohols and DerivativesAsymmetric hydrogenation of derivativesEnantiomerically pure building blocks nih.gov
Benzofuran Fused AzocinesSequential catalytic annulationAccess to complex, skeletally diverse heterocycles nih.gov

Precursor for Fluorinated Intermediates in Fine Chemical Synthesis

The trifluoromethyl group in this compound is a key feature that makes it a valuable precursor for a wide array of fluorinated intermediates used in fine chemical synthesis. The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced performance in various applications. unipa.ittaylorfrancis.com

This compound is a building block for producing other fluorinated heterocycles beyond pyrazoles. taylorfrancis.comnih.gov These heterocycles are important in the development of pharmaceuticals and agrochemicals. taylorfrancis.comnih.gov The presence of the CF3 group can increase metabolic stability and receptor binding affinity. unipa.it

Moreover, this compound and its derivatives are utilized in the synthesis of fluorinated compounds through various organic reactions. These reactions can include reductions, oxidations, and carbon-carbon bond-forming reactions, all of which can be used to build more complex fluorinated molecules. nih.gov The resulting fluorinated intermediates are then used in the synthesis of a diverse range of fine chemicals.

A notable example of its use as an intermediate is in the synthesis of the anti-inflammatory drug Celecoxib. google.com A derivative, 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (B26177), is a key intermediate in the manufacturing process of this widely used pharmaceutical. google.com

Utility in Material Science Precursors (e.g., Liquid Crystal Materials)

The unique properties conferred by the trifluoromethyl group also make this compound and its derivatives attractive for applications in material science. The introduction of fluorine can lead to materials with desirable characteristics such as thermal stability, chemical resistance, and specific electronic properties.

While direct and extensive research on the use of this compound in liquid crystal materials is not widely documented in the provided search results, the broader class of fluorinated β-diketones is known to be relevant in this field. Fluorinated compounds are often used in the design of liquid crystal materials due to their influence on properties like dielectric anisotropy and viscosity.

The primary utility in material science appears to be as precursors for metal-organic chemical vapor deposition (MOCVD). nih.govmdpi.com Metal β-diketonate complexes, including those derived from fluorinated ligands, are widely used for the deposition of metal and metal oxide thin films. nih.govmdpi.com The volatility and thermal stability of these complexes can be tuned by modifying the β-diketone ligand, and the inclusion of CF3 groups is a known strategy to enhance these properties. mdpi.com

Ligand and Complex Formation Studies (e.g., Beta-Diketone Metal Complexes)

This compound, in its enol form (4,4,4-trifluoro-1-phenylbutane-1,3-dione), acts as an excellent bidentate ligand for a wide variety of metal ions. mdpi.comnih.govnih.gov The resulting β-diketonate metal complexes have been the subject of extensive research due to their interesting structural, magnetic, and luminescent properties. nih.govnih.gov

These fluorinated β-diketonate ligands are known to form stable complexes with both transition metals and lanthanide ions. nih.govmdpi.comnih.govresearchgate.net The presence of the trifluoromethyl group influences the electronic properties of the ligand, which in turn affects the properties of the resulting metal complex. unicam.it

Lanthanide complexes with ligands derived from this compound have been synthesized and characterized. nih.govresearchgate.netresearchgate.netelsevierpure.com These complexes often exhibit interesting photoluminescent properties, with potential applications as markers or in light-emitting devices. researchgate.net For example, europium(III) complexes with this ligand can show bright red luminescence. researchgate.net Similarly, holmium(III) complexes have been studied for their magnetic and luminescence properties. nih.gov

Copper(II) complexes with this ligand have also been prepared and their structures investigated. nih.gov These studies provide insight into the coordination chemistry of the ligand and the formation of hydrogen-bonded networks in the solid state. nih.gov Furthermore, fluorinated β-diketonates are used to create heterometallic complexes, containing two or more different metal ions, which are of interest for their potential in catalysis and functional materials. mdpi.comnih.gov

Table 2: Metal Complexes of 4,4,4-Trifluoro-1-phenylbutane-1,3-dionate
Metal IonComplex TypeKey Features/ApplicationsReference
Lanthanides (e.g., Eu, Ho, La, Nd, Er)Mononuclear and polynuclear complexesLuminescence, magnetism, potential as markers nih.govresearchgate.netresearchgate.netelsevierpure.com
Copper(II)Mononuclear complexesStructural studies, hydrogen-bonding networks nih.gov
Palladium(II)Precursors for MOCVDHigh volatility and thermal stability mdpi.com
Various (in heterometallic systems)Bi- and polynuclear complexesCatalysis, functional materials mdpi.comnih.gov

Analytical Methodologies for 4,4,4 Trifluoro 1 Phenylbutan 2 One and Derivatives

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of 4,4,4-Trifluoro-1-phenylbutan-2-one, providing the means to separate it from reactants, byproducts, and other impurities. The choice of chromatographic method depends on the specific analytical goal, such as purity assessment, reaction monitoring, or analysis of volatile components.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally sensitive compounds like this compound. It is widely employed for assessing the purity of a sample by separating the main compound from any non-volatile impurities. The area of the peak corresponding to the compound in the chromatogram is proportional to its concentration, allowing for quantitative purity determination.

A particularly crucial application of HPLC in the context of this compound derivatives is the determination of enantiomeric excess (ee). uma.es Since many synthetic routes can produce chiral centers, resulting in enantiomeric products, it is often necessary to separate and quantify these enantiomers. This is achieved through chiral HPLC, which utilizes a chiral stationary phase (CSP). nih.gov These phases create a chiral environment where the two enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times and thus, separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for their broad chiral recognition capabilities. windows.net The determination of enantiomeric excess is critical in pharmaceutical research where different enantiomers may have distinct biological activities. nih.gov

Table 1: Examples of Chiral Stationary Phases (CSPs) for HPLC

CSP Type Chiral Selector Example Typical Mobile Phase Application
Polysaccharide-based Cellulose tris(3,5-dimethylphenylcarbamate) Normal Phase (e.g., Hexane/Isopropanol) General purpose, wide range of racemates windows.net
Polysaccharide-based Cellulose tris(3-chloro-4-methylphenylcarbamate) Normal, Polar-Organic, Reversed Phase Alternative for difficult racemic mixtures windows.net
Cyclodextrin-based Phenylcarbamate-β-cyclodextrin Polar Organic (e.g., Acetonitrile, Methanol) Separation of structurally diverse compounds nih.gov

This table is generated based on data from various sources discussing chiral separations. nih.govwindows.netnih.gov

Gas Chromatography (GC) is the premier technique for the analysis of volatile and thermally stable compounds. researchgate.net Given the ketone functional group and the relatively low molecular weight of this compound, it is amenable to GC analysis. In GC, the sample is vaporized and swept by a carrier gas through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of compounds between the mobile (gas) and stationary phases, which is influenced by factors like boiling point and polarity.

GC is highly effective for determining the purity of volatile samples and quantifying the components in a mixture. researchgate.net Flame Ionization Detection (FID) is a common detector used in GC that provides high sensitivity for organic compounds. The technique can be used to analyze the volatile profile of a sample, identifying and quantifying various components, including ketones, alcohols, and alkanes. nih.govresearchgate.net For complex volatile mixtures, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power compared to conventional one-dimensional GC. researchgate.netnih.gov

Table 2: Typical Parameters for GC Analysis of Volatile Ketones

Parameter Typical Setting Purpose
Column Fused silica (B1680970) capillary column (e.g., polysiloxane-based) Provides high-resolution separation of volatile compounds. researchgate.net
Carrier Gas Helium, Hydrogen, or Nitrogen Transports the vaporized sample through the column. chromatographyonline.com
Injector Split/Splitless Introduces a small, precise volume of the sample onto the column.
Detector Flame Ionization Detector (FID) Provides sensitive, universal detection for organic compounds. researchgate.net

This table represents typical conditions used in GC analysis for volatile organic compounds. researchgate.netresearchgate.netchromatographyonline.com

The plate is then developed in a chamber with an appropriate solvent system (eluent). chemistryhall.com As the solvent moves up the plate, the components of the mixture separate based on their differing affinities for the stationary phase (typically silica gel) and the mobile phase. libretexts.org The reaction is considered complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane. ualberta.ca

After development, the spots must be visualized. Since many organic compounds are colorless, visualization techniques are required. For compounds containing aromatic rings or conjugated systems, UV light at 254 nm is often used, where the compounds appear as dark spots on a fluorescent background. libretexts.org For specific functional groups, chemical stains can be used. Ketones like this compound can be visualized using a 2,4-dinitrophenylhydrazine (B122626) (DNP) stain, which reacts to form yellow-to-orange spots. chemistryhall.comfiu.edu

Table 3: Common Visualization Agents for TLC Analysis of Ketones

Visualization Method Principle Application for Ketones Appearance
UV Light (254 nm) Quenching of fluorescence by UV-active compounds. Effective for the phenyl group in this compound. libretexts.org Dark spots on a green fluorescent background. libretexts.org
Iodine (I₂) Chamber Adsorption of iodine vapor onto organic compounds. General, non-specific method. chemistryhall.com Brown spots on a lighter brown background. fiu.edu
2,4-Dinitrophenylhydrazine (DNP) Chemical reaction with aldehydes and ketones. Highly selective for the ketone functional group. chemistryhall.comfiu.edu Yellow to orange spots. chemistryhall.comepfl.ch
Permanganate (KMnO₄) Stain Oxidation of functional groups. Can visualize ketones and other oxidizable groups. libretexts.org Yellow/white spots on a purple background. libretexts.org

This table summarizes common TLC visualization methods applicable to ketones. chemistryhall.comlibretexts.orgfiu.eduepfl.ch

Advanced Hyphenated Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information, enabling both separation and structural identification of the analytes in a single run.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection and identification power of mass spectrometry. nih.gov As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification by comparison to spectral libraries or through interpretation of fragmentation patterns. nih.gov

GC-MS is invaluable for the analysis of this compound and its volatile derivatives. It not only confirms the identity of the target compound but can also identify unknown impurities or byproducts in a sample. chromatographyonline.com The technique is also highly sensitive and quantitative. However, the analysis of highly reactive fluorine-containing compounds like hydrogen fluoride (B91410) (HF) or certain volatile fluorinated gases by GC-MS can be challenging, as they may degrade the standard polysiloxane capillary columns. researchgate.net For a compound like this compound, which is more stable, standard GC-MS is generally suitable. nih.gov For analyzing volatile fluorinated compounds in air samples, thermal desorption (TD) is often coupled with GC-MS to preconcentrate the analytes. bohrium.com

Table 4: Capabilities of GC-MS in Compound Analysis

Capability Description Relevance to this compound
Identification Provides a unique mass spectrum (fingerprint) for a compound based on its mass-to-charge ratio and fragmentation pattern. Confirms the structure of the synthesized ketone and identifies unknown byproducts. nih.gov
Quantification The area of the chromatographic peak is proportional to the amount of the compound, allowing for accurate concentration measurements. Determines the yield of a reaction or the concentration of an impurity. mdpi.com
Purity Analysis Separates and identifies volatile impurities within a sample. Assesses the purity of a synthesized batch of the compound.

| Mixture Analysis | Resolves and identifies multiple volatile components in a complex mixture. | Characterizes reaction mixtures or environmental samples containing the ketone and related substances. nih.gov |

This table outlines the primary analytical capabilities provided by the GC-MS technique. nih.govnih.govmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for analyzing complex liquid mixtures, especially those containing non-volatile, polar, or thermally labile compounds. nih.gov It couples the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly useful for analyzing reaction mixtures, biological samples, or environmental matrices where this compound or its derivatives might be present. nih.gov

LC-MS can provide molecular weight information and, with tandem mass spectrometry (MS/MS), structural details of the separated components. nih.gov High-resolution mass spectrometry (HRMS) coupled with LC, such as in LC-QTOF-MS (Quadrupole Time-of-Flight), provides highly accurate mass measurements, which facilitates the determination of elemental compositions for unknown compounds. phcog.comnih.gov This is especially valuable in the analysis of fluorinated compounds, where conventional methods may fall short in identifying all breakdown products. nih.gov LC-MS is frequently used to analyze complex samples without extensive cleanup, saving time and reducing the risk of sample loss. nih.gov

Table 5: Applications of Different LC-MS Techniques

Technique Description Common Application
LC-MS (Single Quadrupole) Provides molecular weight information for eluted compounds. Routine analysis, purity checks, and confirmation of target compound presence.
LC-MS/MS (Triple Quadrupole or Ion Trap) Allows for selective fragmentation of a parent ion to produce daughter ions, enhancing selectivity and providing structural information. Targeted quantification of trace-level impurities or metabolites in complex matrices. nih.gov

| LC-HRMS (e.g., TOF, Orbitrap) | Provides high-resolution and high-mass-accuracy data, enabling confident elemental composition determination. | Identification of unknown compounds, metabolites, or degradation products in complex mixtures. phcog.comnih.gov |

This table describes various LC-MS configurations and their primary applications in chemical analysis. nih.govphcog.comnih.gov

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The development of environmentally friendly and efficient methods for synthesizing 4,4,4-Trifluoro-1-phenylbutan-2-one and related trifluoromethyl ketones is a paramount goal. Current research is actively exploring greener alternatives to traditional synthetic pathways, which often rely on harsh reagents and produce significant waste.

A promising approach involves the use of fluoroform (HCF3), a potent greenhouse gas and industrial byproduct, as a trifluoromethyl source. beilstein-journals.orgbeilstein-journals.orgnih.gov Researchers have developed a method for the trifluoromethylation of methyl esters using a combination of fluoroform and potassium hexamethyldisilazide (KHMDS) in triglyme (B29127) at low temperatures, achieving high yields. beilstein-journals.orgbeilstein-journals.orgnih.gov This process offers a more sustainable route by utilizing a readily available and economical feedstock. nih.gov

Another innovative strategy focuses on the metal-free trifluoromethylation of carboxylic acids mediated by fluoroarenes. organic-chemistry.org This method is advantageous as it operates under mild conditions, can be adapted for continuous flow synthesis, and avoids the use of external additives. organic-chemistry.org Additionally, a one-step conversion of enolizable carboxylic acids to trifluoromethyl ketones using lithium diisopropylamide (LDA) and ethyl trifluoroacetate (B77799) has been reported, offering an operationally simple and scalable option. organic-chemistry.org

Future research in this area will likely concentrate on:

Expanding the substrate scope of these greener methods to include a wider variety of starting materials.

Optimizing reaction conditions to further improve yields and reduce energy consumption.

Investigating alternative catalysts and reagents that are even more sustainable and cost-effective.

Exploration of New Reactivity Profiles and Transformation Pathways

Beyond its synthesis, the exploration of novel reactions and transformations involving this compound is a vibrant area of research. The unique electronic properties conferred by the trifluoromethyl group open up avenues for chemical modifications that are not possible with its non-fluorinated counterparts.

Recent studies have shown that trifluoromethyl ketones can undergo defluorinative and deoxygenative functionalization reactions. researchgate.net This allows for the selective modification of the fluorinated compound, providing access to a diverse range of new molecules. researchgate.net For instance, the reaction of 1,1,1-trifluoro-4-phenylbut-3-en-2-one (B2689300) with arenes in the presence of trifluoromethanesulfonic acid leads to the stereoselective synthesis of trans-1,3-diaryl-1-trifluoromethylindans. researchgate.net

Future investigations will likely focus on:

Developing new catalytic systems to control the reactivity of the trifluoromethyl ketone moiety.

Exploring cascade reactions that allow for the construction of complex molecular architectures in a single step. sioc-journal.cn

Investigating the use of photoredox catalysis to enable novel transformations under mild conditions. acs.org

Advanced Stereochemical Control in Synthesis

The synthesis of chiral molecules is of utmost importance in the pharmaceutical and agrochemical industries, as the biological activity of a compound is often dependent on its specific three-dimensional arrangement. d-nb.info Therefore, achieving advanced stereochemical control in the synthesis of and with this compound is a critical research objective.

Significant progress has been made in the asymmetric reduction of trifluoromethyl ketones to produce chiral 2,2,2-trifluoroethanols. rsc.orgrsc.org For example, the use of chiral alkoxy-aluminium and -magnesium halides has shown high stereoselectivity in the reduction of phenyl trifluoromethyl ketone. rsc.org More recently, iridium-based catalysis systems have been developed for the highly efficient asymmetric hydrogenation of trifluoromethyl ketones, yielding products with excellent enantioselectivities. rsc.org

Future research directions in this domain include:

The development of new chiral catalysts and reagents that can provide even higher levels of stereocontrol.

The application of organocatalysis for the enantioselective functionalization of trifluoromethyl ketones. organic-chemistry.org

The exploration of biomimetic approaches , such as asymmetric transamination, to produce optically active α-trifluoromethyl amines from trifluoromethyl ketones. acs.org

Integration with Flow Chemistry and Automated Synthesis

The integration of synthetic processes with flow chemistry and automation offers numerous advantages, including improved safety, scalability, and reproducibility. europa.eu Applying these technologies to the synthesis and transformation of this compound is a key area for future development.

Flow microreactor systems have already been shown to be beneficial for various organo-fluorine chemistry applications, offering precise control over reaction parameters such as temperature and residence time. nih.gov This is particularly advantageous for handling hazardous reagents and for optimizing highly exothermic reactions. europa.eunih.gov For example, the continuous synthesis of a key intermediate for the antibiotic Linezolid has been successfully demonstrated in microreactors, significantly reducing the reaction time compared to batch processes. researchgate.net

Future efforts in this area will aim to:

Develop fully automated platforms for the synthesis and screening of libraries of compounds derived from this compound.

Integrate in-line analytical techniques for real-time reaction monitoring and optimization.

Scale up flow processes from laboratory to industrial production. researchgate.net

Deeper Computational Insights into Reactivity and Mechanism

Computational chemistry provides a powerful tool for understanding the reactivity and reaction mechanisms of chemical compounds at a molecular level. Applying these methods to this compound can provide invaluable insights that can guide the design of new synthetic strategies and catalysts.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to investigate the conformational preferences and electronic properties of fluorinated molecules. beilstein-journals.org For example, studies on fluorinated pyrrolidines have revealed the significant role of stereoelectronic effects, such as the gauche and anomeric effects, in determining their conformational stability. beilstein-journals.org Such insights are crucial for understanding and predicting the stereochemical outcomes of reactions.

Future computational studies will likely focus on:

Modeling transition states of key reactions to elucidate reaction mechanisms and identify factors that control selectivity.

Simulating the interaction of this compound with catalysts and enzymes to aid in the design of more efficient and selective systems. nih.gov

Developing predictive models for the reactivity and properties of novel derivatives of this compound.

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4,4,4-Trifluoro-1-phenylbutan-2-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.